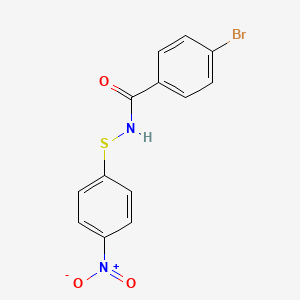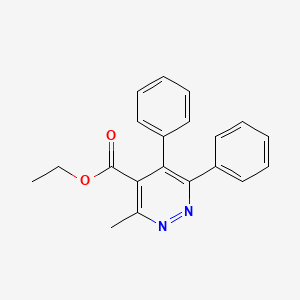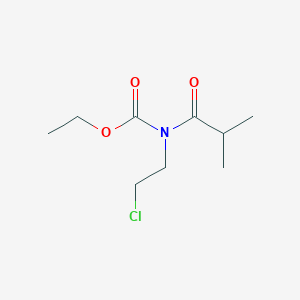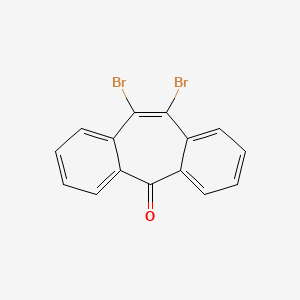
2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sulfanylidene-5,8-dihidro-1H-pteridina-4,6,7-triona es un compuesto químico con la fórmula molecular C6H4N4O3S. Es conocido por su estructura única, que incluye un sistema de anillo de pteridina con funcionalidades de azufre y oxígeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-sulfanylidene-5,8-dihidro-1H-pteridina-4,6,7-triona típicamente involucra la reacción de derivados apropiados de pteridina con reactivos que contienen azufre bajo condiciones controladas. Un método común implica la ciclación de derivados de 2-aminopirimidina con disulfuro de carbono y posterior oxidación para formar el compuesto deseado .
Métodos de producción industrial
La producción industrial de 2-sulfanylidene-5,8-dihidro-1H-pteridina-4,6,7-triona puede implicar síntesis a gran escala utilizando rutas sintéticas similares pero optimizadas para mayores rendimientos y pureza. Esto a menudo incluye el uso de sistemas catalíticos avanzados y reactores de flujo continuo para garantizar una producción eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
2-sulfanylidene-5,8-dihidro-1H-pteridina-4,6,7-triona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos y sulfonas bajo condiciones específicas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados de tiol.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en el anillo de pteridina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas y los tioles se emplean comúnmente en las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, derivados de tiol y varias pteridinas sustituidas, dependiendo de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
2-sulfanylidene-5,8-dihidro-1H-pteridina-4,6,7-triona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de pteridina más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 2-sulfanylidene-5,8-dihidro-1H-pteridina-4,6,7-triona implica su interacción con objetivos moleculares y vías específicos. El compuesto puede inhibir ciertas enzimas y alterar los procesos celulares, lo que lleva a sus efectos biológicos observados. Se requieren estudios detallados para dilucidar completamente los objetivos moleculares y las vías involucradas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-mercapto-4,6-dioxo-5,6,7,8-tetrahidropteridina
- 2-tioxo-5,6,7,8-tetrahidropteridina-4,6-diona
- 2-selenylidene-5,8-dihidro-1H-pteridina-4,6,7-triona
Singularidad
2-sulfanylidene-5,8-dihidro-1H-pteridina-4,6,7-triona es única debido a su estructura específica de pteridina que contiene azufre, que imparte propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Número CAS |
7151-37-3 |
|---|---|
Fórmula molecular |
C6H4N4O3S |
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione |
InChI |
InChI=1S/C6H4N4O3S/c11-3-1-2(9-6(14)10-3)8-5(13)4(12)7-1/h(H,7,12)(H3,8,9,10,11,13,14) |
Clave InChI |
UEZBHKPTGCRMIA-UHFFFAOYSA-N |
SMILES canónico |
C12=C(NC(=O)C(=O)N1)NC(=S)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11966137.png)

![1,4-bis(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butane-1,4-dione](/img/structure/B11966151.png)


![4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11966165.png)
![2-Benzylamino-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B11966174.png)
![(6E)-6-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11966178.png)
![Benzyl (2E)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966193.png)
![dimethyl 5-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11966199.png)


![(2E)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11966221.png)

